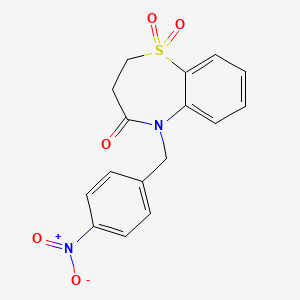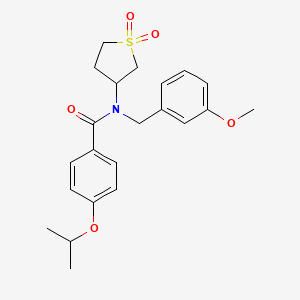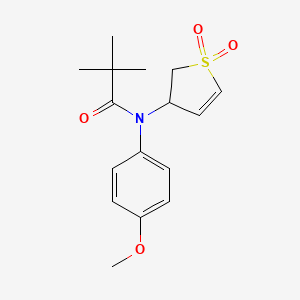
5-(4-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound that features a benzothiazepine core structure
Preparation Methods
The synthesis of 5-(4-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzothiazepine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzenethiol and an appropriate aldehyde or ketone.
Introduction of the nitrobenzyl group: This step involves the alkylation of the benzothiazepine core with 4-nitrobenzyl bromide under basic conditions.
Chemical Reactions Analysis
5-(4-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
5-(4-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(4-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazepine core can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
5-(4-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide can be compared with other benzothiazepine derivatives:
5-(4-aminobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: The presence of a methyl group instead of a nitro group can affect the compound’s lipophilicity and its interaction with biological targets.
Properties
Molecular Formula |
C16H14N2O5S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H14N2O5S/c19-16-9-10-24(22,23)15-4-2-1-3-14(15)17(16)11-12-5-7-13(8-6-12)18(20)21/h1-8H,9-11H2 |
InChI Key |
WVLCBNBLMURIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B14994037.png)
![3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B14994042.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14994052.png)
![3-(3-methylbutyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994053.png)
![5-chloro-2-(ethylsulfanyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994057.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-methoxybenzamide](/img/structure/B14994071.png)
![7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14994074.png)

![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B14994097.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone](/img/structure/B14994107.png)
![N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B14994109.png)
